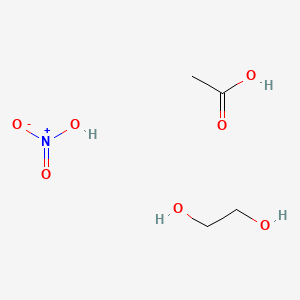

Acetic acid;ethane-1,2-diol;nitric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Acetic acid;ethane-1,2-diol;nitric acid” is a combination of three distinct chemicals: acetic acid, ethane-1,2-diol (commonly known as ethylene glycol), and nitric acid. Each of these chemicals has unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Acetic Acid

Acetic acid is primarily produced through the methanol carbonylation process, where methanol and carbon monoxide react in the presence of a rhodium/iodine catalyst system at moderate temperatures and pressures . Another method involves the oxidation of ethanol or acetaldehyde.

Ethane-1,2-Diol

Ethane-1,2-diol is synthesized from ethylene oxide, which is produced from ethene. The ethylene oxide is then hydrated to form ethane-1,2-diol. This reaction can be catalyzed by acids or bases, but industrially, it is often carried out under neutral conditions or with a small amount of sulfuric acid as a catalyst .

Nitric Acid

Nitric acid is produced industrially through the Ostwald process, which involves the catalytic oxidation of ammonia to nitric oxide, followed by further oxidation to nitrogen dioxide and absorption in water to form nitric acid .

Chemical Reactions Analysis

Acetic Acid

Acetic acid undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Oxidation: Can be oxidized to carbon dioxide and water.

Reduction: Can be reduced to ethanol.

Ethane-1,2-Diol

Ethane-1,2-diol participates in several reactions:

Oxidation: Can be oxidized to oxalic acid or carbon dioxide and water.

Esterification: Reacts with carboxylic acids to form esters.

Dehydration: Can be dehydrated to form acetaldehyde.

Nitric Acid

Nitric acid is a strong oxidizing agent and undergoes reactions such as:

Oxidation: Oxidizes metals and non-metals.

Nitration: Introduces nitro groups into organic compounds.

Decomposition: Decomposes to nitrogen dioxide, water, and oxygen.

Scientific Research Applications

Acetic Acid

Acetic acid is widely used in the production of vinyl acetate monomer, which is a precursor for polyvinyl acetate and polyvinyl alcohol. It is also used as a solvent and reagent in chemical synthesis .

Ethane-1,2-Diol

Ethane-1,2-diol is primarily used as an antifreeze and coolant in automotive applications. It is also a key raw material in the production of polyester fibers and resins .

Nitric Acid

Nitric acid is essential in the production of fertilizers, particularly ammonium nitrate. It is also used in the manufacture of explosives, dyes, and pharmaceuticals .

Mechanism of Action

Acetic Acid

Acetic acid acts as a weak acid, donating protons (H⁺) in aqueous solutions. It can also act as a nucleophile in esterification reactions.

Ethane-1,2-Diol

Ethane-1,2-diol functions as a diol, participating in hydrogen bonding and acting as a nucleophile in various chemical reactions.

Nitric Acid

Nitric acid acts as a strong oxidizing agent, accepting electrons from other substances and introducing nitro groups into organic molecules.

Comparison with Similar Compounds

Acetic Acid

Similar compounds include formic acid and propionic acid. Acetic acid is unique due to its widespread use in the production of vinyl acetate monomer and its role as a solvent.

Ethane-1,2-Diol

Similar compounds include propylene glycol and diethylene glycol. Ethane-1,2-diol is unique due to its extensive use as an antifreeze and its role in polyester production .

Nitric Acid

Similar compounds include sulfuric acid and hydrochloric acid. Nitric acid is unique due to its strong oxidizing properties and its use in nitration reactions.

Properties

CAS No. |

65260-93-7 |

|---|---|

Molecular Formula |

C4H11NO7 |

Molecular Weight |

185.13 g/mol |

IUPAC Name |

acetic acid;ethane-1,2-diol;nitric acid |

InChI |

InChI=1S/C2H4O2.C2H6O2.HNO3/c1-2(3)4;3-1-2-4;2-1(3)4/h1H3,(H,3,4);3-4H,1-2H2;(H,2,3,4) |

InChI Key |

QETJLNXJXIDPAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C(CO)O.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.